molecular formula C15H14N2O5 B8601255 benzyl N-(2-methoxy-5-nitrophenyl)carbamate CAS No. 219492-14-5

benzyl N-(2-methoxy-5-nitrophenyl)carbamate

Cat. No. B8601255
CAS RN: 219492-14-5
M. Wt: 302.28 g/mol
InChI Key: GRUYAHLQXRCNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-(2-methoxy-5-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl N-(2-methoxy-5-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-(2-methoxy-5-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

219492-14-5

Product Name

benzyl N-(2-methoxy-5-nitrophenyl)carbamate

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

benzyl N-(2-methoxy-5-nitrophenyl)carbamate

InChI

InChI=1S/C15H14N2O5/c1-21-14-8-7-12(17(19)20)9-13(14)16-15(18)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18)

InChI Key

GRUYAHLQXRCNGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methoxy-5-nitroaniline (5.0 g, 30 mmol) and potassium carbonate (12 g, 90 mmol) in tetrahydrofuran (200 mL) and water (100 mL) was added benzyl chloroformate (6.1 g, 36 mmol). After 12 h, the mixture was diluted with ethyl acetate (200 mL) and the layers were separated. The organic phase was washed twice with 1 N aqueous hydrochloric acid, once with saturated aqueous sodium chloride solution, twice with saturated aqueous sodium bicarbonate solution, twice with saturated aqueous sodium chloride solution, dried (magnesium sulfate), filtered, and concentrated in vacuo. The resulting solid was suspended in diethyl ether and after sonication, the solid was filtered, washed with diethyl ether, and dried in vacuo to give 7.8 g (86%) of the title compound as a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
86%

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